molecular formula C9H12FO3P B3034322 Dimethyl (4-fluorobenzyl)phosphonate CAS No. 156745-59-4

Dimethyl (4-fluorobenzyl)phosphonate

Cat. No. B3034322
CAS RN: 156745-59-4
M. Wt: 218.16 g/mol
InChI Key: PXRXOCSAKCSLKQ-UHFFFAOYSA-N
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Description

Dimethyl (4-fluorobenzyl)phosphonate is a chemical compound . It is supplied by Matrix Scientific . The MDL Number of this compound is MFCD18064630 .


Synthesis Analysis

The synthesis of phosphonic acids like Dimethyl (4-fluorobenzyl)phosphonate can be achieved by free radical polymerization . This involves the use of heptadecafluorodecyl methacrylate (HDFDMA) and (dimethoxyphosphoryl) methyl methacrylate (DMPMM) monomers . The process is potentially applicable for anti-corrosion coatings .


Chemical Reactions Analysis

Phosphinic and phosphonic acids, which include Dimethyl (4-fluorobenzyl)phosphonate, can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions .

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

DMFBP has been synthesized through a green and efficient one-pot reaction using nano Sb2O3 as a catalyst. Researchers have explored its anticell-proliferation activity on several cancer cell lines, including human prostate adenocarcinoma (DU-145), breast cancer (MCF-7, MDA-MB-231), pancreatic carcinoma (Mia-Paca-2), cervical cancer (HeLa), and hepatocellular carcinoma (HepG2) cells. Notably, certain DMFBP derivatives exhibited higher cytotoxic activity than the standard anticancer drug doxorubicin .

Flame Retardant Properties

DMFBP has been investigated as a flame retardant. In combination with other materials, such as expandable graphite (EG), it enhances the flame resistance of polyurethane foams (PUFs). The incorporation of DMFBP into bio-PUFs improves their fire safety characteristics, making them suitable for various applications .

Phosphorus-Based Biopolyols for Polyurethane Production

In the context of sustainable materials, DMFBP has been incorporated into phosphorous sunflower oil-based biopolyols. These biopolyols are then used to produce bio-based polyurethane foams (bio-PUFs) with improved flame retardancy. The combination of DMFBP and other additives contributes to the overall fire safety of these materials .

Hydrolysis and Dealkylation Studies

Studies have investigated the hydrolysis of phosphinates, including DMFBP. The Arbuzov reaction and Rabinowitch method have been employed to explore the dealkylation of phosphonate diesters using trimethylsilane derivatives. These investigations provide insights into the reactivity and behavior of DMFBP in various chemical processes .

Industrial Applications

Beyond its biological and medicinal uses, α-aminophosphonates like DMFBP have found applications in industry. These include corrosion prevention, metal protection, and other specialized areas where their unique properties are advantageous .

Safety And Hazards

The safety data sheet for a similar compound, Dimethyl methylphosphonate, indicates that it is combustible and may cause an allergic skin reaction . It is also suspected of causing genetic defects . It is recommended to obtain special instructions before use, avoid breathing mist or vapors, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(dimethoxyphosphorylmethyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FO3P/c1-12-14(11,13-2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRXOCSAKCSLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC1=CC=C(C=C1)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl (4-fluorobenzyl)phosphonate

Synthesis routes and methods I

Procedure details

A mixture of 4-fluorobenzyl bromide (4.86 g, 0.026M) and trimethylphosphite (10 mL, 0.085M) is heated at the reflux temperature for 48 hours. The solution is cooled and excess trimethylphosphite is removed under reduced pressure. The crude product is chromatographed over silica gel (40-63 mμ, 400 g, 45 mL fractions, ethyl acetate), eluting with ethyl acetate. Fractions 41-80 are combined, concentrated, and placed under vacuum for 36 hours. The product (4.52 g) is a colorless oil.
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-fluorobenzyl bromide (25 mL, 0.20 mol) was added to a stirred solution of trimethyl phosphite (35.9 mL, 0.30 mol) at ambient temperature, under a nitrogen atmosphere. The resulting solution was heated at 110° C. for six hours, and then at 90° C. overnight. The reaction mixture was allowed to cool to ambient temperature and then ethyl acetate (350 mL) was added. The solution was washed with saturated sodium bicarbonate (350 mL) and then with saturated brine (2×350 mL). The organic phase was dried with magnesium sulfate, filtered, and concentrated by rotary evaporation. The resulting crude product was purified by flash silica chromatography using 0-35% acetonitrile in ethyl acetate as eluant to yield (4-fluoro-benzyl)-phosphonic acid dimethyl ester (29.44 g, 135 mmol, 66% yield) as a colorless oil. 1H NMR (400 MHz, DMSO) δ 7.33-7.28 (m, 2H); 7.17-7.12 (dd, 2H); 3.61-3.58 (d, 6H); 3.31-3.24 (d, 2H); ESMS (m/z): (M+1)+ found, 219.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
35.9 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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